1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindole-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-7-3-1-6-16(18)13-23-14-17(9-10-20(23)25)21(26)24-12-11-15-5-2-4-8-19(15)24/h1-10,14H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKHREYNLDYPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where 2-chlorobenzyl chloride reacts with a suitable nucleophile.
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a carbonyl compound.
Industrial Production Methods
Industrial production of 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl or pyridinone moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted analogs with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of indoline and pyridine compounds exhibit potent anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In a study published in Molecules, a series of indole-based compounds were synthesized and tested for their anticancer activity. The results indicated that certain derivatives exhibited comparable efficacy to established chemotherapeutics like doxorubicin against human colon and lung cancer cells .
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one | HCT116 (Colon) | 5.0 | Comparable |
| 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one | A549 (Lung) | 6.5 | Comparable |
Neuropharmacological Effects
The compound's structural features suggest potential neuroprotective effects, particularly against neurotropic viruses such as those causing encephalitis.
- Research Findings : A study focused on indole derivatives as inhibitors of alphavirus replication showed that modifications to the indole structure could enhance neuroprotective properties. The compound's ability to penetrate the blood-brain barrier and inhibit viral replication makes it a candidate for further exploration in neuropharmacology .
Enzyme Inhibition
The compound may act as an inhibitor for specific kinases involved in cancer progression, such as c-MET kinase.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Table 1: Key Pyridin-2(1H)-one Derivatives and Their Features
Key Observations:
Substituent Position Matters :
- The 2-chlorobenzyl group in the target compound contrasts with the 4-chlorobenzyl group in CID 20120796 . Positional isomerism may alter steric hindrance and binding affinity.
- Trifluoromethyl (in ) vs. indoline-carbonyl (target compound): The former enhances electronegativity and metabolic resistance, while the latter introduces planar rigidity.
Biological Activity Trends: Piperazine-containing derivatives (e.g., ) demonstrate CNS and metabolic activities due to improved blood-brain barrier penetration and receptor modulation. Pyridinone derivatives with hydroxybenzoyl or dimethylaminoethyl groups (e.g., compound 36 in ) show kinase inhibition (IC₅₀ = 12.5 µM), suggesting the target compound’s indoline-carbonyl group could similarly interact with ATP-binding pockets.
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity : The indoline-carbonyl group may form hydrogen bonds with targets like kinases or serotonin transporters, akin to piperazine derivatives in .
Biological Activity
1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that has attracted significant attention in biological research due to its potential therapeutic applications. This compound features a unique structure that combines a chlorobenzyl group, an indoline moiety, and a pyridinone core, which may contribute to its diverse biological activities.
Synthesis and Structural Characteristics
The synthesis of 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Indoline Moiety: Synthesized through reduction of indole using reducing agents such as sodium borohydride.
- Attachment of the Chlorobenzyl Group: Achieved via nucleophilic substitution with 2-chlorobenzyl chloride.
- Formation of the Pyridinone Core: Involves cyclization reactions with precursors like 2-aminopyridine and carbonyl compounds.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor signaling pathways, affecting cellular responses.
- DNA Interaction: There is potential for interference with DNA replication or transcription processes.
Anticancer Properties
Research indicates that 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one may exhibit anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The compound's structure allows it to interact with cancer-specific targets, potentially leading to apoptosis in malignant cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components are known to enhance membrane permeability in bacterial cells, leading to increased susceptibility to antibiotics. Further investigation is required to quantify its efficacy against specific bacterial strains .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could make it a candidate for treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Increased susceptibility in bacteria | |
| Anti-inflammatory | COX inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one. For instance:
- A study on indole derivatives highlighted their potential as anticancer agents, showing that modifications at the indole position could enhance activity without significantly increasing toxicity .
- Another investigation focused on the synthesis of pyridinone derivatives, noting their promising antimicrobial properties and suggesting further exploration into their mechanism of action against resistant strains .
Q & A
Q. What are the recommended synthetic methodologies for preparing 1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?
A robust synthesis involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce the indoline-1-carbonyl moiety. For example, analogous pyridin-2(1H)-one derivatives are synthesized via Stille coupling using bis(triphenylphosphine)palladium(II) chloride and organotin reagents in anhydrous DMF under nitrogen . Yield optimization (e.g., 68–90%) requires controlled temperature, inert atmosphere, and column chromatography for purification. Reaction monitoring via TLC or HPLC is critical to minimize byproducts.
Q. How should researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement . For example, related chlorobenzyl-pyridinone derivatives crystallize in monoclinic systems (e.g., P2₁/c) with unit cell parameters a = 11.4521 Å, b = 12.8287 Å, c = 11.7255 Å, and β = 96.283° .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, IR for carbonyl stretching (~1650–1700 cm⁻¹), and MS for molecular weight validation.
- Computational modeling : Density functional theory (DFT) to predict electronic distributions and reactive sites.
Q. What in vitro assays are suitable for initial biological activity screening?
Design assays based on structural analogs:
- Anticancer activity : Use MTT assays against cancer cell lines (e.g., IC₅₀ values for pyridin-2(1H)-one derivatives range from 12.5–25 µM against c-Src kinase) .
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative pathogens.
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., c-Src inhibition measured via ADP-Glo™ kinase assay) .
Advanced Research Questions
Q. How do substituents on the pyridin-2(1H)-one core influence bioactivity, and what structural modifications enhance potency?
Structure-activity relationship (SAR) studies reveal:
- Chlorobenzyl group : Enhances lipophilicity and target binding via hydrophobic interactions. Substitution at the ortho position (e.g., 2-chloro) improves steric complementarity with kinase active sites .
- Indoline-1-carbonyl moiety : The carbonyl group participates in hydrogen bonding (e.g., with kinase backbone amides), while indoline’s aromaticity stabilizes π-π stacking.
- Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl ring increases metabolic stability but may reduce solubility.
Table 1 : Example SAR for Pyridin-2(1H)-one Derivatives
| Compound | Substituent | IC₅₀ (µM, c-Src) | Notes |
|---|---|---|---|
| Derivative A | 2-Chlorobenzyl | 12.5 | Optimal steric bulk |
| Derivative B | 4-Trifluoromethyl | 19.9 | Enhanced stability, lower solubility |
| Derivative C | 3-Fluorophenyl | 20.1 | Moderate activity |
Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, temperature) or crystal packing effects. For instance:
- Hydrogen bonding networks : In crystal structures, O–H···O and C–H···Cl interactions can stabilize conformations that differ from solution-state structures, altering binding affinities .
- Polymorphism : Different crystal forms (e.g., triclinic vs. monoclinic) may exhibit distinct dissolution rates, affecting in vitro activity. Use differential scanning calorimetry (DSC) to identify polymorphs.
Q. What mechanistic insights can be gained from studying kinase inhibition by this compound?
Molecular docking and mutagenesis studies suggest:
- c-Src kinase inhibition : The pyridin-2(1H)-one scaffold occupies the ATP-binding pocket, with the indoline-1-carbonyl group forming hydrogen bonds to Glu310 and Lys295. The chlorobenzyl group interacts with hydrophobic residues (e.g., Ile336) .
- Resistance mechanisms : Concurrent inhibition of MEK and ERK (downstream kinases) may reduce pathway reactivation, as seen with GPR119 agonists .
Methodological Notes
- Crystallography : Use SHELXTL for data collection and SHELXL for refinement. For weak reflections, apply TWINABS to correct for twinning .
- Bioactivity validation : Replicate assays in triplicate with positive controls (e.g., Staurosporine for kinase inhibition) .
- Data contradiction analysis : Compare crystal structures with solution-phase conformations (via NMR or MD simulations) to reconcile discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
